molecular formula C16H16N4O2 B5632043 5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide

5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide

Cat. No.: B5632043
M. Wt: 296.32 g/mol
InChI Key: RQHGGBVOZVOJEC-UHFFFAOYSA-N
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Description

5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzimidazole, oxazole, and various alkylating agents. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their function. The oxazole ring may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzimidazol-1-ylmethyl)-1,2-oxazole-3-carboxamide
  • N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide
  • Benzimidazole derivatives

Uniqueness

What sets 5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups. The presence of both benzimidazole and oxazole rings in the same molecule provides a distinctive set of chemical properties and biological activities.

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(2)8-17-16(21)14-7-12(22-19-14)9-20-10-18-13-5-3-4-6-15(13)20/h3-7,10H,1,8-9H2,2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHGGBVOZVOJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=O)C1=NOC(=C1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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